molecular formula C9H16ClNO3 B6315311 Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride CAS No. 1536394-89-4

Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride

Cat. No.: B6315311
CAS No.: 1536394-89-4
M. Wt: 221.68 g/mol
InChI Key: VXOSUTJVQPKLSL-UHFFFAOYSA-N
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Description

Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride is a chemical compound with the molecular formula C9H16ClNO3 and a molecular weight of 221.68 g/mol This compound is known for its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s bicyclic structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride is unique due to its specific arrangement of atoms within the bicyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-12-9(11)8-6-2-10-3-7(8)5-13-4-6;/h6-8,10H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOSUTJVQPKLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CNCC1COC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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